L-Anserine nitrate

Description

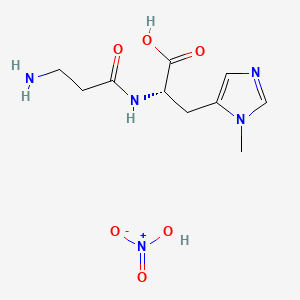

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWOKAYJAHHSNY-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862239 | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-52-1, 5937-77-9 | |

| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Anserine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-anserine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Anserine Nitrate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing notable antioxidant and neuroprotective properties, it presents potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for assessing its antioxidant capacity and a proposed signaling pathway for its neuroprotective effects are also presented.

Chemical Structure and Properties

This compound is comprised of the dipeptide L-Anserine and a nitrate counter-ion. The chemical structure of the L-Anserine cation consists of a β-alanine residue linked to a 3-methyl-L-histidine residue.

Chemical Structure:

-

IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid;nitric acid[1]

-

Molecular Formula: C₁₀H₁₇N₅O₆[1]

-

Molecular Weight: 303.27 g/mol [1]

-

CAS Number: 10030-52-1[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Melting Point | 226-228 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Water: 59 mg/mL (194.53 mM), sonication recommended.[3] DMSO: 3.03 mg/mL (10 mM), sonication recommended.[3] Ethanol: Insoluble.[4] | [3][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

Synthesis

The synthesis of L-Anserine can be achieved through the methylation of carnosine via the enzyme carnosine N-methyltransferase.[5] A chemical synthesis method for L-Anserine has also been reported, which involves the reaction of a lithium salt of 3-methyl-L-histidine with phthalyl-β-alanine and ethyl chlorocarbonate to form phthalyl-β-alanyl-3-methyl-L-histidine, followed by the removal of the phthalyl group with hydrazine to yield L-Anserine.

To obtain this compound, a plausible final step would involve the neutralization of L-Anserine with nitric acid. A generalized experimental protocol for this salt formation is provided below.

Experimental Protocol: Synthesis of this compound from L-Anserine

-

Dissolution: Dissolve synthesized L-Anserine in a minimal amount of a suitable solvent, such as deionized water.

-

Acidification: Slowly add an equimolar amount of a dilute nitric acid solution to the L-Anserine solution with constant stirring.

-

Crystallization: Allow the solution to crystallize. This process can be facilitated by slow evaporation of the solvent or by the addition of a less polar co-solvent to reduce the solubility of the salt.

-

Isolation: Collect the resulting crystals by filtration.

-

Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound crystals under a vacuum.

Biological Activities and Mechanisms of Action

This compound is recognized for its potent antioxidant and neuroprotective activities.[4] It functions as a scavenger of hydroxyl radicals and an inhibitor of nonenzymatic protein glycation.[3]

Antioxidant Activity

L-Anserine exhibits significant antioxidant properties, including the ability to scavenge free radicals and chelate metal ions.[6][7] The antioxidant capacity of L-Anserine can be evaluated through various in vitro assays.

The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound.

Caption: General workflow for evaluating the antioxidant capacity of this compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a microplate well or a cuvette, mix a defined volume of the this compound sample solution with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

b) Reducing Power Assay

-

Reaction Mixture: Mix the this compound sample solution with a phosphate buffer (pH 6.6) and a potassium ferricyanide solution.

-

Incubation: Incubate the mixture at 50°C for 20 minutes.

-

Acidification: Add trichloroacetic acid to the mixture to stop the reaction.

-

Centrifugation: Centrifuge the mixture to separate the supernatant.

-

Color Development: Mix the supernatant with deionized water and a ferric chloride solution.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at 700 nm. A higher absorbance indicates greater reducing power.

c) Copper Chelation Assay

-

Reaction Mixture: Mix the this compound sample solution with a solution of copper(II) sulfate.

-

Indicator Addition: Add a colorimetric indicator that complexes with copper, such as pyrocatechol violet. The presence of a chelating agent will prevent the formation of the copper-indicator complex.

-

Incubation: Allow the reaction to proceed for a specified time at room temperature.

-

Absorbance Measurement: Measure the absorbance at a wavelength specific to the copper-indicator complex (e.g., 632 nm for pyrocatechol violet). A decrease in absorbance compared to a control without the sample indicates copper chelation.

Neuroprotective Effects and the Unfolded Protein Response (UPR)

L-Anserine has been shown to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers.[4] While the precise mechanism for L-Anserine is still under investigation, related compounds like L-Serine are known to modulate the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Based on the known functions of the UPR and the neuroprotective effects of related compounds, a proposed signaling pathway for L-Anserine's action is presented below. It is hypothesized that L-Anserine may help to mitigate ER stress, thereby promoting cell survival pathways.

Caption: Proposed mechanism of L-Anserine in mitigating ER stress and promoting cell survival.

Conclusion

This compound is a promising compound with well-documented antioxidant properties and potential neuroprotective effects. Its chemical and physical characteristics are well-defined, and methods for its synthesis and the evaluation of its biological activity are established. Further research into the specific molecular mechanisms underlying its neuroprotective effects, particularly its interaction with the Unfolded Protein Response pathway, is warranted and could lead to the development of novel therapeutic strategies for a range of oxidative stress-related and neurodegenerative disorders.

References

- 1. This compound | 10030-52-1 [chemicalbook.com]

- 2. This compound | 10030-52-1 [amp.chemicalbook.com]

- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Anserine - Wikipedia [en.wikipedia.org]

- 6. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Synthesis of L-Anserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of many vertebrates.[1] As a methylated derivative of L-Carnosine, L-Anserine exhibits significant antioxidant, buffering, and anti-glycating properties. Its enhanced stability compared to L-Carnosine makes it a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the biological synthesis pathway of L-Anserine, including enzymatic kinetics, detailed experimental protocols, and a discussion of its regulation. It is important to note that L-Anserine nitrate is the nitrate salt of L-Anserine and is not a direct product of a biological pathway. The nitrate form is typically a result of chemical synthesis or purification processes.

The Two-Step Biological Synthesis Pathway of L-Anserine

The biosynthesis of L-Anserine is a two-step enzymatic process that begins with the formation of its precursor, L-Carnosine.

-

Step 1: L-Carnosine Synthesis: The synthesis of L-Carnosine is catalyzed by the enzyme Carnosine Synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[2][3] This enzyme facilitates the ATP-dependent ligation of β-alanine and L-histidine.

-

Step 2: L-Anserine Synthesis: The final step is the methylation of L-Carnosine to form L-Anserine. This reaction is catalyzed by Carnosine N-methyltransferase (CARNMT1) .[4] This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue of L-Carnosine. In mammals, this enzyme is also known as UPF0586 protein C9orf41 homolog.[4]

Quantitative Data on Synthesis Enzymes

The following tables summarize the available kinetic data for the key enzymes in the L-Anserine biosynthesis pathway.

Table 1: Kinetic Parameters of Human Carnosine Synthase (CARNS1)

| Substrate | K_m_ (mM) | V_max_ (nmol/min/mg) |

| β-alanine | 0.09 | 65.3 |

| L-histidine | 0.37 | 0.76 |

| 4-aminobutanoate | 1.84 | 54.7 |

| N-methylhistidine | 24.7 | 0.62 |

Data sourced from UniProtKB for human CARNS1.[5]

Table 2: Kinetic Parameters of Human Carnosine N-methyltransferase (CARNMT1)

| Substrate | K_m_ (mM) | V_max_ (nmol/min/mg) | k_cat_ (min⁻¹) |

| L-Carnosine | 4.959 | 1.77 | 0.09 |

| S-adenosyl-L-methionine | 0.053 | - | 3.57 |

Data sourced from UniProtKB for human CARNMT1.

Regulation of L-Anserine Synthesis

The biosynthesis of L-Anserine is primarily regulated by the availability of its precursors and the expression of the synthesizing enzymes.

-

Substrate Availability: The synthesis of L-Carnosine is rate-limited by the availability of β-alanine.[2] Supplementation with β-alanine has been shown to increase the levels of L-Carnosine, which in turn leads to a subsequent increase in L-Anserine.

-

Gene Expression: The expression of the CARNS1 gene has been observed to increase in the vastus lateralis muscle of mice following the oral administration of carnosine or β-alanine.[3] This suggests a feedback mechanism where the presence of the substrate or product can upregulate the synthesis pathway. Studies have also shown that CARNMT1 mRNA is ubiquitously expressed in various tissues.[6]

-

Inhibitors and Activators: Currently, there is limited information on specific inhibitors or activators of CARNS1 and CARNMT1. However, the activity of carnosinase, the enzyme that degrades carnosine, can indirectly affect L-Anserine levels by modulating the availability of its precursor. Bestatin has been identified as a potent inhibitor of tissue carnosinase.[7]

Experimental Protocols

Protocol 1: Assay of Carnosine N-methyltransferase (CARNMT1) Activity

This protocol is adapted from the methodology used for the characterization of chicken CARNMT1.[1]

Materials:

-

Enzyme preparation (purified or cell lysate)

-

50 mM HEPES buffer, pH 7.5

-

10 mM KCl

-

1 mM EGTA

-

1 mM MgCl₂

-

1 mM DTT

-

20 mM L-Carnosine (or other acceptor substrates)

-

1 µM S-(methyl-³H)adenosyl-L-methionine ((³H)SAM)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a standard incubation mixture (0.11 ml) containing 50 mM HEPES (pH 7.5), 10 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 20 mM L-Carnosine, and 1 µM (¹H+³H)SAM.

-

Include blank reactions containing no L-Carnosine in all assays.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Terminate the reaction.

-

Quantify the incorporation of the (³H)methyl group into anserine using a liquid scintillation counter.

Protocol 2: Purification of Carnosine N-methyltransferase (CARNMT1)

This protocol is a general workflow based on the purification of CARNMT1 from chicken and rat skeletal muscle.[1]

Materials:

-

Skeletal muscle tissue

-

Homogenization buffer

-

DEAE-Sepharose column

-

Q-Sepharose column

-

Superdex 200 gel filtration column

-

HiScreen Blue-Sepharose column (for rat enzyme)

-

Bradford assay reagents

-

SDS-PAGE reagents

Procedure:

-

Homogenize the skeletal muscle tissue in an appropriate buffer.

-

Centrifuge the homogenate to obtain a crude extract.

-

Subject the crude extract to a series of chromatographic steps:

-

DEAE-Sepharose anion exchange chromatography.

-

Q-Sepharose anion exchange chromatography.

-

Superdex 200 gel filtration chromatography.

-

(Optional, for rat enzyme) HiScreen Blue-Sepharose affinity chromatography.

-

-

Monitor the CARNMT1 activity in the fractions from each chromatography step using the assay described in Protocol 1.

-

Determine the protein concentration in the active fractions using the Bradford assay.

-

Analyze the purity of the final preparation by SDS-PAGE.

Protocol 3: Quantification of L-Anserine in Biological Samples by LC-MS/MS

This protocol is based on a validated method for the quantification of anserine in human plasma and urine.[8][9]

Materials:

-

Plasma or urine samples

-

L-Anserine standard

-

Internal standard (e.g., L-histidyl-L-leucine or tyrosyl-histidine)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a mixed-mode column

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of L-Anserine and the internal standard.

-

Spike plasma or urine samples with the internal standard.

-

Deproteinize the samples (e.g., with acetonitrile).

-

Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a mixed-mode LC column.

-

Use a gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., formic acid).

-

Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM). The specific transitions for L-Anserine are m/z 241 → 126.[10]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of L-Anserine.

-

Quantify the L-Anserine concentration in the biological samples by comparing the peak area ratio of L-Anserine to the internal standard against the calibration curve.

-

Visualizations

Caption: The two-step enzymatic pathway for the biosynthesis of L-Anserine.

Caption: General experimental workflow for the purification and activity analysis of CARNMT1.

Caption: Key regulatory points in the L-Anserine biosynthesis pathway.

References

- 1. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnosine synthase deficiency is compatible with normal skeletal muscle and olfactory function but causes reduced olfactory sensitivity in aging mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Carnosine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. EP1586332A1 - Combined use of carnosinase inhibitor with l-carnosines and composition - Google Patents [patents.google.com]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of L-Anserine Nitrate In Vivo: A Technical Whitepaper

Disclaimer: Scientific literature extensively covers the individual physiological roles of L-Anserine and nitrate. However, in vivo research specifically investigating L-Anserine nitrate as a singular compound is currently limited. This technical guide synthesizes the known in vivo effects, mechanisms of action, and experimental data for each component to provide a comprehensive overview of the potential physiological role of this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a salt combining the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine) with a nitrate group. L-Anserine, found in high concentrations in the skeletal muscle and brain of various vertebrates, is recognized for its antioxidant, anti-glycation, and neuroprotective properties.[1][2][3] Nitrate, a polyatomic ion abundant in green leafy vegetables, serves as a precursor to nitric oxide (NO), a critical signaling molecule in cardiovascular and metabolic regulation.[2][4][5][6][7] This whitepaper will provide an in-depth examination of the physiological roles of both L-Anserine and nitrate in vivo, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

L-Anserine: Physiological Role and Mechanism of Action

L-Anserine exhibits a range of physiological effects primarily attributed to its potent antioxidant and neuroprotective capabilities. Unlike its analogue carnosine, L-Anserine is more resistant to degradation by the enzyme carnosinase in human serum, potentially allowing for greater bioavailability and sustained action.[1]

Antioxidant and Anti-inflammatory Effects

In vivo, L-Anserine functions as a scavenger of hydroxyl radicals and can chelate metal ions, thereby mitigating oxidative stress.[8] Studies suggest that L-Anserine may also modulate cellular signaling pathways involved in the antioxidant response, potentially upregulating endogenous antioxidant enzymes.[8] Its anti-inflammatory effects have been observed through the inhibition of pro-inflammatory pathways.[3]

Neuroprotective and Cognitive Effects

L-Anserine has demonstrated neuroprotective effects in various in vivo models. It has been shown to protect against neurotoxicity by regulating the endoplasmic reticulum (ER) stress pathway.[9] Supplementation with an anserine/carnosine mixture has been found to preserve verbal episodic memory and cerebral blood flow in elderly individuals.[10][11]

Signaling Pathways

The antioxidant and neuroprotective effects of L-Anserine are mediated through several signaling pathways. One key pathway is the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell survival and differentiation.[12][13]

References

- 1. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. JMIR Research Protocols - Effects of Dietary Inorganic Nitrate Supplementation on Exercise Performance in Patients With Heart Failure: Protocol for a Randomized, Placebo-Controlled, Cross-Over Trial [researchprotocols.org]

- 4. Nitrate-nitrite-nitric oxide pathway: implications for anesthesiology and intensive care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. nbinno.com [nbinno.com]

- 9. Protective activity of carnosine and anserine against zinc-induced neurotoxicity: a possible treatment for vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Anserine/Carnosine Supplementation on Verbal Episodic Memory in Elderly People - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anserine/Carnosine Supplementation Preserves Blood Flow in the Prefrontal Brain of Elderly People Carrying APOE e4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Metabolic Fate of L-Anserine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile and metabolic fate of L-Anserine nitrate. Due to a lack of direct studies on the combined molecule, this paper synthesizes the current understanding of L-Anserine and inorganic nitrate pharmacokinetics to build a predictive model. This document details expected absorption, distribution, metabolism, and excretion (ADME) pathways, supported by quantitative data from studies on the individual components. Detailed experimental protocols for pharmacokinetic analysis and visualizations of metabolic pathways and experimental workflows are provided to guide future research in this area.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated analog of L-Carnosine and exhibits significant antioxidant, anti-glycation, and cellular protection properties.[2][3][4][5] The nitrate salt of L-Anserine is of interest for its potential to combine the physiological benefits of L-Anserine with the vasodilatory and metabolic advantages of nitric oxide (NO), which can be generated from the nitrate anion via the nitrate-nitrite-NO pathway.[6][7] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide a foundational understanding for researchers by detailing the expected ADME properties and providing robust experimental frameworks.

Predicted Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is predicted to be a composite of the behaviors of L-Anserine and the nitrate ion upon dissociation.

L-Anserine Pharmacokinetics

L-Anserine is absorbed from the gastrointestinal tract, likely via peptide transporters such as PEPT1.[8] It has been shown to be more resistant to enzymatic degradation by serum carnosinase-1 compared to L-Carnosine, leading to greater stability in the bloodstream.[8]

Table 1: Pharmacokinetic Parameters of L-Anserine in Humans After Oral Administration [8]

| Dosage (mg/kg BW) | Plasma Cmax (µM) | Urinary Cmax (mg/mg creatinine) |

| 4 | 0.54 | 0.09 |

| 10 | 1.10 | 0.41 |

| 20 | 3.12 | 0.72 |

Data from a study in healthy volunteers.[8]

Nitrate Pharmacokinetics

Dietary inorganic nitrate is readily absorbed in the upper gastrointestinal tract.[6] A significant portion undergoes enterosalivary circulation, where it is concentrated in the saliva and reduced to nitrite by commensal bacteria. This nitrite is then systemically absorbed and can be further reduced to nitric oxide.

Table 2: General Pharmacokinetic Parameters of Inorganic Nitrate in Humans [7]

| Parameter | Value |

| Bioavailability | ~60-70% |

| Tmax | 30-60 minutes |

| Half-life | ~5-8 hours |

| Excretion | Primarily renal (~60-70% as nitrate) |

Metabolic Fate

Metabolism of L-Anserine

The primary metabolic pathway for L-Anserine is hydrolysis by the enzyme carnosinase-1 into its constituent amino acids: β-alanine and 3-methylhistidine. These amino acids then enter their respective endogenous metabolic pools.

Metabolic pathway of L-Anserine.

Metabolism of Nitrate

The metabolic pathway of the nitrate component is a multi-step process involving both host and microbial enzymes.

Metabolic pathway of inorganic nitrate.

Experimental Protocols

Protocol for L-Anserine Pharmacokinetic Study in Humans

This protocol is based on the methodology described by Everaert et al. (2019).[8]

Objective: To determine the plasma and urinary pharmacokinetic profile of L-Anserine following oral administration.

Participants: Healthy human volunteers.

Procedure:

-

Dosing: Administration of single oral doses of L-Anserine (e.g., 4, 10, and 20 mg/kg body weight) after an overnight fast.

-

Sample Collection:

-

Blood: Venous blood samples collected into EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation and stored at -80°C.

-

Urine: Urine samples collected at pre-dose and over specified intervals post-dose (e.g., 0-2, 2-4, 4-8, 8-24 hours). The volume of each collection is recorded, and an aliquot is stored at -80°C.

-

-

Sample Analysis:

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation of plasma samples and dilution of urine samples.

-

Chromatography: Separation on a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: Detection using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).

-

-

Pharmacokinetic Analysis: Calculation of parameters such as Cmax, Tmax, AUC, and renal clearance using appropriate software.

Proposed Experimental Workflow for this compound Pharmacokinetic Study

A comprehensive study of this compound would require the simultaneous measurement of L-Anserine, nitrate, and nitrite in biological fluids.

Workflow for a pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic and metabolic profile of this compound is predicted to be a combination of the individual profiles of L-Anserine and nitrate. L-Anserine is expected to be absorbed and metabolized to β-alanine and 3-methylhistidine, while the nitrate component is anticipated to enter the nitrate-nitrite-NO pathway. The provided experimental protocols and workflows offer a robust framework for future in-vivo studies to confirm these predictions and to fully characterize the ADME properties of this promising compound. Such studies are essential for the rational design of dosing regimens and for the successful clinical development of this compound.

References

- 1. Anserine - Wikipedia [en.wikipedia.org]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dietary inorganic nitrate: From villain to hero in metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium nitrate protects against metabolic syndrome by sialin-mediated macrophage rebalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Anserine Nitrate: A Comprehensive Technical Review of Current Research

Disclaimer: Direct research specifically investigating L-Anserine nitrate is limited in publicly available scientific literature. However, the biological activity of L-Anserine is considered to be equivalent to its salt forms, such as this compound, with the primary differences being physical properties like solubility. Therefore, this review focuses on the existing research for L-Anserine, providing a comprehensive overview of its known biological effects, mechanisms of action, and experimental data, which are presumed to be applicable to this compound.

Executive Summary

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates. As a methylated analog of L-Carnosine, it exhibits a range of biological activities, including potent antioxidant, anti-glycation, and neuroprotective properties. Its enhanced stability against enzymatic degradation by carnosinase compared to L-Carnosine makes it a molecule of significant interest for therapeutic and nutraceutical applications. This technical guide provides a detailed review of the current state of L-Anserine research, summarizing key quantitative data, experimental methodologies, and known signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇N₅O₆ | --INVALID-LINK-- |

| Molecular Weight | 303.27 g/mol | --INVALID-LINK-- |

| CAS Number | 10030-52-1 | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Quantitative Data: Pharmacokinetics in Humans

A key area of investigation for L-Anserine has been its pharmacokinetic profile in humans. A study by Everaert et al. (2018) provides valuable quantitative data on the plasma and urinary concentrations of L-Anserine following oral administration.[1]

| Parameter | Dose: 4 mg/kg BW | Dose: 10 mg/kg BW | Dose: 20 mg/kg BW |

| Plasma Cₘₐₓ (µM) | 0.54 | 1.10 | 3.12 |

| Urinary Cₘₐₓ (mg/mg creatinine) | 0.09 | 0.41 | 0.72 |

Table 1: Dose-dependent increases in plasma and urinary Cₘₐₓ of L-Anserine following oral ingestion in healthy volunteers.[1]

Experimental Protocols

Human Pharmacokinetic Study of L-Anserine

This section details the methodology used to obtain the pharmacokinetic data presented in Table 1.[1]

Objective: To evaluate the plasma and urinary pharmacokinetic profile of L-Anserine in healthy volunteers following oral administration of different doses.

Subjects: Healthy human volunteers.

Dosing: Oral administration of L-Anserine at doses of 4, 10, and 20 mg/kg body weight.

Sample Collection:

-

Plasma: Blood samples were collected at baseline and at various time points post-ingestion.

-

Urine: Urine samples were collected at baseline and over a specified period post-ingestion.

Analytical Method:

-

L-Anserine levels in plasma and urine were quantified using a validated liquid chromatography-electrospray mass spectrometry (LC-MS/MS) method.

Key Findings:

-

A dose-dependent increase in both plasma and urinary maximum concentrations (Cₘₐₓ) of L-Anserine was observed.[1]

-

The inter-individual variation in plasma L-Anserine levels was significantly correlated with the activity and content of the enzyme serum carnosinase-1.[1]

Investigation of Anti-Melanogenesis Activity

This protocol outlines the experimental approach to determine the effect of L-Anserine on melanogenesis and its underlying signaling pathway.[2]

Objective: To investigate the anti-melanogenic effect of L-Anserine and identify the associated molecular mechanisms.

Cell Line: MNT-1 melanoma cell line.

Treatment: Cells were treated with varying concentrations of L-Anserine.

Assays:

-

Melanin Content Assay: Quantification of melanin production in MNT-1 cells.

-

Tyrosinase Activity Assay: Measurement of the activity of tyrosinase, a key enzyme in melanin synthesis.

-

Western Blot Analysis: To determine the activation (phosphorylation) of key proteins in signaling pathways, such as ERK.

Key Findings:

-

L-Anserine significantly reduced melanin production in a dose-dependent manner.

-

The anti-melanogenic effect was attributed to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway and inhibition of tyrosinase activity.[2]

Signaling Pathways and Workflows

L-Anserine-Mediated Suppression of Melanogenesis

L-Anserine has been shown to suppress melanin synthesis through the activation of the ERK signaling pathway.[2] This pathway ultimately leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.

Caption: L-Anserine activates the ERK pathway to inhibit melanogenesis.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram illustrates the workflow of the human pharmacokinetic study of L-Anserine.

Caption: Workflow of the L-Anserine human pharmacokinetic study.

Conclusion and Future Directions

While direct research on this compound is sparse, the existing body of evidence for L-Anserine highlights its significant potential as a bioactive compound with antioxidant, anti-glycation, and neuroprotective effects. The demonstrated oral bioavailability and dose-dependent absorption in humans are promising for its development as a therapeutic agent or nutraceutical supplement. The elucidation of its role in modulating the ERK signaling pathway opens new avenues for exploring its application in skin health and potentially other cellular processes regulated by this pathway.

Future research should focus on:

-

Directly characterizing the pharmacokinetic and pharmacodynamic properties of this compound to confirm its equivalence to L-Anserine.

-

Conducting clinical trials to evaluate the efficacy of this compound in conditions associated with oxidative stress, glycation, and neurodegeneration.

-

Further exploring the molecular mechanisms underlying the biological effects of L-Anserine, including its impact on other signaling pathways.

This comprehensive review, based on the available literature for L-Anserine, provides a solid foundation for researchers, scientists, and drug development professionals to advance the understanding and application of this compound.

References

- 1. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Anserine Nitrate: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and safety assessment of L-Anserine nitrate. L-Anserine, a naturally occurring dipeptide found in vertebrate muscle tissue, is of growing interest for its potential therapeutic applications. This document summarizes the available toxicological data, details relevant experimental methodologies, and outlines key safety considerations for researchers and drug development professionals working with its nitrate salt form.

Executive Summary

This compound is the salt form of L-Anserine, a histidine-containing dipeptide with demonstrated antioxidant properties. While specific toxicological studies on this compound are not extensively available in peer-reviewed literature, data from studies on L-Anserine and structurally related compounds, in conjunction with general toxicological principles, allow for a comprehensive safety assessment. This guide synthesizes the existing information to provide a robust overview of its safety profile.

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified as an irritant.[1]

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: Can cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Standard safe handling procedures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended when working with this compound in a laboratory or manufacturing setting.

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, a study on a chicken breast extract, rich in anserine and carnosine, provides valuable insights into the oral toxicity of anserine.

Acute Oral Toxicity

A study on a chicken breast extract containing anserine and carnosine reported an oral LD50 (Lethal Dose, 50%) in rats to be greater than 6000 mg/kg body weight.[2] This suggests a very low order of acute toxicity for anserine.

Table 1: Acute Oral Toxicity Data

| Test Substance | Animal Model | Route of Administration | LD50 | Reference |

| Chicken Breast Extract (containing Anserine) | Rat | Oral | >6000 mg/kg bw | [2] |

Sub-chronic Oral Toxicity

The same study on chicken breast extract also evaluated its sub-chronic toxicity. Rats administered gavage doses of 500 or 2000 mg/kg body weight/day for 90 days showed no toxicologically significant, dose-related differences in various parameters compared to the control group.[2] Based on this, a No-Observed-Adverse-Effect Level (NOAEL) can be inferred.

Table 2: Sub-chronic Oral Toxicity Data

| Test Substance | Animal Model | Dosing Duration | NOAEL | Observed Effects | Reference |

| Chicken Breast Extract (containing Anserine) | Rat | 90 days | ≥2000 mg/kg bw/day | No toxicologically significant, dose-related differences in body weight gain, food consumption, behavioral effects, hematological and clinical chemistry parameters, organ weights, or gross and microscopic findings. | [2] |

Genotoxicity and Mutagenicity

The study on the chicken breast extract also investigated its mutagenic potential using the Ames assay. The extract showed no mutagenic activity in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.[2] This suggests that anserine is not mutagenic.

Table 3: Genotoxicity and Mutagenicity Data

| Test | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium and E. coli strains | With and Without | Non-mutagenic | [2] |

Experimental Protocols

The following sections detail the standard methodologies for the key toxicological experiments cited. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 401 (Superseded)

While OECD Guideline 401 has been deleted and replaced by alternative methods that use fewer animals, its principles are foundational to acute toxicity testing.

Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD 401 principles).

Sub-chronic Oral Toxicity (90-Day Study) - OECD 408

This guideline is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

Figure 2: Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Discussion and Safety Considerations

The available data, primarily from a study on a chicken breast extract rich in anserine, suggest that L-Anserine has a low order of oral toxicity. The high LD50 value and the lack of adverse effects in a 90-day sub-chronic study are indicative of a favorable safety profile for the anserine component.[2] Furthermore, the negative results in the Ames test suggest that anserine is not mutagenic.[2]

It is important to consider the toxicological contribution of the nitrate counter-ion. Nitrates, in general, can be associated with methemoglobinemia at high doses. However, considering the intended use of this compound in research and development, where exposures are typically well-controlled, the risk is expected to be low. For any in vivo studies, it is prudent to monitor for signs of nitrate-related toxicity, especially at higher dose levels.

For professionals handling this compound, adherence to standard laboratory safety protocols is crucial. The irritant nature of the compound necessitates the use of appropriate personal protective equipment to avoid skin, eye, and respiratory exposure.[1]

Conclusion

While direct toxicological data for this compound is not extensive, the available information on anserine-containing extracts provides a strong indication of its low toxicity profile. The high LD50 and NOAEL values for anserine, coupled with a lack of mutagenic potential, suggest that this compound is likely to be safe under controlled research and development conditions. Further studies specifically on this compound would be beneficial to confirm this safety profile and to establish a more definitive toxicological dataset. Researchers and drug development professionals should handle this compound with the care appropriate for an irritant substance and consider the potential, albeit likely low, for nitrate-related effects in their experimental designs.

References

The Significance of L-Anserine and Nitrate Fluctuations in Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine, a naturally occurring histidine-containing dipeptide, and nitrate, a key precursor for nitric oxide synthesis, are two critical molecules influencing the physiological and pathological states of various tissues, particularly skeletal muscle and the brain. Fluctuations in the tissue concentrations of these compounds are emerging as significant biomarkers and potential therapeutic targets for a range of conditions, including neurodegenerative diseases, muscle fatigue, and metabolic disorders. This technical guide provides a comprehensive overview of the roles of L-Anserine and nitrate, detailing their signaling pathways, methodologies for their quantification, and the implications of their concentration changes in tissue.

Introduction to L-Anserine and Nitrate in Tissue Homeostasis

L-Anserine (β-alanyl-3-methyl-L-histidine) is a dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates.[1] It exhibits potent antioxidant, anti-glycation, and proton-buffering capacities.[2][3] The term "L-Anserine nitrate" refers to a salt form of L-Anserine, which is often used in research and supplements; its biological activity is primarily attributed to the L-Anserine molecule itself.[4][5]

Nitrate (NO₃⁻), on the other hand, serves as an endogenous reservoir for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and mitochondrial biogenesis.[6][7] Skeletal muscle is a significant storage site for nitrate, which can be reduced to nitrite (NO₂⁻) and then to NO, particularly under hypoxic conditions such as intense exercise.[8]

The co-localization and physiological relevance of L-Anserine and the nitrate-nitrite-NO pathway in tissues like skeletal muscle and the brain suggest a complex interplay in maintaining cellular homeostasis and responding to stress.

Quantitative Fluctuations of L-Anserine and Nitrate in Tissues

The concentration of L-Anserine and nitrate in tissues is dynamic and varies with physiological state, age, diet, and disease. Understanding these fluctuations is crucial for diagnostics and therapeutic development.

L-Anserine Concentration in Tissues

L-Anserine levels are particularly high in tissues with high metabolic activity. Recent advances in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the precise quantification of L-Anserine in human tissues.

| Tissue | Condition | Species | Concentration | Citation |

| Skeletal Muscle (vastus lateralis) | Healthy | Human | 158.1 ± 68.5 µmol/kg dry muscle | [9][10] |

| Healthy (β-alanine supplementation) | Human | ~20% increase | [10] | |

| Exercise-induced oxidative stress | Human | Supplementation with 15-30 mg/kg body weight showed protective effects | [11] | |

| Cardiac Muscle (ventricle) | Healthy | Human | 10.1 ± 13.4 µmol/kg dry muscle | [9][10] |

| Brain | Healthy | Rat | 0.3 - 5 mM (carnosine + anserine) | [5] |

| Alzheimer's Disease Model (mice) | Mouse | Supplementation improved memory deficits | [12][13] | |

| Mild Cognitive Impairment | Human | Daily supplementation of 750 mg anserine and 250 mg carnosine showed cognitive benefits, especially in APOE4 carriers | [14][15] |

Nitrate and Nitrite Concentration in Tissues

Nitrate and its reduced form, nitrite, are key indicators of NO bioavailability. Their levels fluctuate significantly in response to dietary intake and physiological demands.

| Tissue | Condition | Species | Concentration | Citation |

| Skeletal Muscle | Healthy (Resting) | Rat | Nitrate: ~212 nmol/g tissue; Nitrite: ~0.6 nmol/g tissue | |

| Post-exercise | Rat | Significant decrease in nitrate, transient increase in nitrite | [8] | |

| Brain | Alzheimer's Disease | Human | Altered NO signaling is implicated | |

| Plasma/Serum | Healthy | Human | Nitrite: Low µM range | [16] |

Key Signaling Pathways

The physiological effects of L-Anserine and nitrate are mediated through distinct and potentially interconnected signaling pathways.

L-Anserine Signaling Pathways

In Skeletal Muscle: L-Anserine has been shown to enhance muscle differentiation and contractility through the activation of the histamine H1 receptor (H1R).[17] H1R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, a critical step for muscle contraction and differentiation signaling.[6][18]

In the Brain (Neuroprotection): The neuroprotective effects of L-Anserine are linked to its ability to mitigate endoplasmic reticulum (ER) stress and enhance protein clearance. L-Anserine may upregulate chaperone proteins like Protein Disulfide Isomerase (PDI), which aids in proper protein folding and reduces the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases.[19] Additionally, L-Anserine can activate lysosomal enzymes, such as cathepsins, promoting the degradation of aggregated proteins through autophagy.

Nitrate-Nitrite-Nitric Oxide Signaling in Skeletal Muscle

The reduction of nitrate to nitric oxide in skeletal muscle is a crucial pathway for regulating blood flow and cellular metabolism, especially during exercise. This pathway is initiated by the reduction of nitrate to nitrite, a step that can be catalyzed by xanthine oxidoreductase. Nitrite is then further reduced to NO. NO activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to vasodilation and increased blood flow. Furthermore, this pathway stimulates mitochondrial biogenesis through the activation of PGC-1α.

Experimental Protocols

Accurate quantification of L-Anserine and nitrate/nitrite in tissue is essential for research and clinical applications.

Quantification of L-Anserine in Tissue by LC-MS/MS

This protocol provides a general workflow for the analysis of L-Anserine in tissue samples.

Workflow:

Detailed Steps:

-

Tissue Homogenization: Homogenize a known weight of frozen tissue in an appropriate ice-cold buffer (e.g., PBS with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Deproteinization: Collect the supernatant and add a deproteinizing agent like perchloric acid or sulfosalicylic acid. Vortex and incubate on ice.

-

Final Centrifugation: Centrifuge again to pellet the precipitated proteins.

-

Sample Preparation for LC-MS/MS: Collect the final supernatant, filter it, and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Use a suitable column (e.g., HILIC or reversed-phase) and a mobile phase gradient to separate L-Anserine. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine the concentration of L-Anserine by comparing its peak area to a standard curve prepared with known concentrations of an L-Anserine standard.

Quantification of Nitrate and Nitrite in Tissue using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying nitrite and nitrate.

Workflow:

Detailed Steps:

-

Sample Preparation: Prepare a deproteinized tissue homogenate as described for L-Anserine analysis.

-

Nitrite Measurement: To one aliquot of the sample, add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). This will react with the endogenous nitrite to form a colored azo compound.

-

Total Nitrate + Nitrite Measurement: To a second aliquot, first add nitrate reductase and its cofactor (e.g., NADPH) to convert all nitrate to nitrite. Then, add the Griess reagents to measure the total nitrite concentration.

-

Colorimetric Reading: After incubation, measure the absorbance of both samples at 540 nm using a spectrophotometer.

-

Calculation: Determine the nitrite concentration from a standard curve. The nitrate concentration is calculated by subtracting the endogenous nitrite concentration from the total nitrite concentration.

Logical Relationships and Future Directions

The colocalization and complementary functions of L-Anserine and the nitrate-nitrite-NO pathway in skeletal muscle and the brain suggest potential interactions. For instance, the antioxidant properties of L-Anserine may protect the components of the NO signaling pathway from oxidative damage, thereby preserving NO bioavailability. Conversely, NO-mediated improvements in blood flow could enhance the delivery of L-Anserine and its precursors to tissues. While direct molecular interactions have not been extensively studied, exploring this crosstalk is a promising area for future research.

Conclusion

The fluctuations of L-Anserine and nitrate in tissues are indicative of the metabolic and signaling state of the cells. As our understanding of their roles in health and disease deepens, these molecules hold significant promise for the development of novel diagnostic markers and therapeutic interventions. For researchers and drug development professionals, a thorough understanding of their biochemistry, signaling pathways, and analytical methodologies is paramount for harnessing their full potential. Further investigation into the interplay between L-Anserine and the nitric oxide pathway will likely unveil new avenues for treating a wide range of debilitating conditions.

References

- 1. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. SMPDB [smpdb.ca]

- 7. Free D-serine concentration in normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Griess test - Wikipedia [en.wikipedia.org]

- 9. Carnosine facilitates nitric oxide production in endothelial f-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anserine Reverses Exercise-Induced Oxidative Stress and Preserves Cellular Homeostasis in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice | CiNii Research [cir.nii.ac.jp]

- 14. mdpi.com [mdpi.com]

- 15. Anserine/Carnosine Supplementation Preserves Blood Flow in the Prefrontal Brain of Elderly People Carrying APOE e4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. l-Anserine Increases Muscle Differentiation and Muscle Contractility in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

"Kinetic modeling of L-Anserine nitrate biosynthesis and degradation"

An in-depth technical guide on the kinetic modeling of L-Anserine nitrate biosynthesis and degradation for researchers, scientists, and drug development professionals.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of many vertebrates.[1][2] It is a methylated derivative of L-Carnosine and shares many of its biological properties, including pH-buffering capabilities, antioxidant activity, and metal ion chelation.[2] Due to its methylation, L-Anserine is more resistant to degradation by the enzyme serum carnosinase (CN1) than L-Carnosine, which may confer a longer biological half-life.[1][3]

This compound is the nitrate salt of L-Anserine, positioning it as a potential nitric oxide (NO) donor. Organic nitrates are prodrugs that release NO through enzymatic or non-enzymatic pathways, leading to vasodilation and other physiological effects.[4] Understanding the kinetics of L-Anserine's formation and breakdown, as well as the pathways for nitrate release, is critical for the development of this compound as a potential therapeutic agent. This guide provides a technical overview of the biosynthesis and degradation pathways, the associated kinetic parameters, and relevant experimental protocols.

Biosynthesis of L-Anserine

The biosynthesis of L-Anserine is a two-step enzymatic process that begins with the formation of its precursor, L-Carnosine.

-

Step 1: L-Carnosine Synthesis: The enzyme Carnosine Synthase 1 (CARNS1) catalyzes the formation of L-Carnosine from its constituent amino acids, β-alanine and L-histidine, in an ATP-dependent reaction.

-

Step 2: L-Carnosine Methylation: The enzyme Carnosine N-methyltransferase (CARNMT1) then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of L-Carnosine, forming L-Anserine and S-adenosyl-L-homocysteine (SAH).[4][5]

Caption: L-Anserine Biosynthesis Pathway.

Degradation of this compound

The degradation of this compound is modeled as a dual-pathway process: (1) the enzymatic hydrolysis of the dipeptide backbone and (2) the metabolic conversion of the nitrate group to release nitric oxide (NO).

-

Dipeptide Hydrolysis: Serum Carnosinase 1 (CN1), a dipeptidase found in blood plasma, catalyzes the hydrolysis of L-Anserine into its constituent amino acids, β-alanine and 3-methyl-L-histidine.[6]

-

Denitration Pathway: As an organic nitrate, this compound can undergo denitration to release its nitrate moiety, which can then be reduced to nitrite and subsequently to nitric oxide. This bioactivation can be enzymatic, primarily mediated by enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 systems, or occur non-enzymatically through reaction with thiols.[3][4]

Caption: this compound Degradation Pathways.

Quantitative Kinetic Data

The following tables summarize the available Michaelis-Menten kinetic parameters for the key enzymes involved in L-Anserine biosynthesis and degradation.

Table 1: Kinetic Parameters for L-Anserine Biosynthesis Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | kcat (min⁻¹) | Citation(s) |

| CARNS1 | β-alanine | 0.09 | 65.3 | - | [7] |

| L-histidine | 0.37 | - | - | [7] | |

| CARNMT1 | L-Carnosine | 4.959 | 1.77 | 0.09 | [4] |

| SAM | 0.053 | - | 3.57 | [4] |

Table 2: Kinetic Parameters for L-Anserine Degradation Enzyme

| Enzyme | Substrate | Km (mM) | Vmax/[E]t (s⁻¹) | Notes | Citation(s) |

| CN1 | L-Anserine | 1.96 | 21.6 | Hydrolysis is ~3x slower than for L-Carnosine. | [1][8] |

Experimental Protocols

Protocol for this compound Synthesis (Proposed)

This protocol outlines a general method for the synthesis of this compound from L-Anserine.

Workflow Diagram:

Caption: Workflow for this compound Synthesis.

Methodology:

-

Dissolution: Dissolve a known molar amount of L-Anserine in deionized water.

-

Cooling: Place the solution in an ice bath and cool to 0-4°C with gentle stirring.

-

Acidification: While monitoring the temperature, add one molar equivalent of cold nitric acid (HNO₃) dropwise to the L-Anserine solution.

-

Reaction: Allow the reaction to stir for 1-2 hours, ensuring the temperature remains low.

-

Isolation: Freeze the resulting solution and lyophilize (freeze-dry) to remove the water, yielding the this compound salt as a solid powder.

-

Verification: Confirm product identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Protocol for CARNMT1 Activity Assay

This protocol is adapted from methodologies used to measure the activity of carnosine N-methyltransferase.[2][9]

Methodology:

-

Reaction Mixture Preparation: Prepare a standard incubation mixture (e.g., 100 µL total volume) containing:

-

50 mM HEPES buffer, pH 7.5

-

10 mM L-Carnosine (substrate)

-

1 µM S-(methyl-³H)adenosyl-L-methionine ((³H)SAM) as a tracer

-

1 mM DTT

-

1 mM MgCl₂

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CARNMT1 or a protein extract containing the enzyme. Prepare a blank control without L-Carnosine.

-

Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 20 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

-

Separation: Separate the radiolabeled product (L-Anserine) from the unreacted (³H)SAM. This can be achieved using cation-exchange chromatography or HPLC.

-

Quantification: Measure the radioactivity of the eluted L-Anserine fraction using liquid scintillation counting.

-

Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of enzyme, typically expressed as nmol/min/mg protein.

Protocol for CN1 (Carnosinase) Activity Assay

This protocol describes a method to determine the rate of L-Anserine hydrolysis by serum carnosinase (CN1).

Methodology:

-

Sample Preparation: Obtain human serum samples containing CN1.

-

Reaction Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH of 7.5.

-

Substrate Solution: Prepare a stock solution of L-Anserine at a known concentration (e.g., 10 mM).

-

Reaction Initiation: In a microtiter plate or reaction tube, combine the serum sample with the reaction buffer. Initiate the reaction by adding the L-Anserine substrate. For kinetic analysis, vary the concentration of L-Anserine across a range (e.g., 0.1 mM to 10 mM).

-

Incubation: Incubate the reaction at 37°C. Collect aliquots at several time points (e.g., 0, 10, 20, 30, 60 minutes).

-

Reaction Termination: Stop the reaction in the collected aliquots by adding a quenching agent like sulfosalicylic acid, which also precipitates proteins.[10]

-

Analysis: Centrifuge the terminated reactions to pellet the precipitated proteins. Analyze the supernatant for the concentration of the product (e.g., β-alanine or 3-methyl-L-histidine) or the remaining L-Anserine using HPLC with fluorescence detection or LC-MS/MS.

-

Kinetic Parameter Calculation: Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

References

- 1. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) | PLOS One [journals.plos.org]

- 10. Kinetics and mechanism of the serine beta-lactamase catalyzed hydrolysis of depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of L-Anserine Nitrate using Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of L-Anserine nitrate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is crucial for the accurate determination of this compound in bulk drug substances and formulated products, ensuring quality control and supporting drug development processes. The protocol includes sample preparation, detailed HPLC operating conditions, and a comprehensive summary of method validation parameters presented in tabular format for clarity.

Introduction

L-Anserine, a methylated dipeptide of beta-alanine and L-histidine, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a validated, quantitative analytical method is essential for quality control, stability studies, and formulation development. Reverse-phase HPLC is a widely used technique for the analysis of peptides due to its high resolution and efficiency.[1][2] This document provides a detailed protocol for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | A system with a pump, autosampler, column compartment, and UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water.[3] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3] |

| Gradient Elution | 0-10 min: 5% B; 10-25 min: 5-30% B; 25-30 min: 30% B; 30.1-35 min: 5% B (re-equilibration). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm.[2][3] |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Further dilute as necessary to fall within the calibration range. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.

Method Validation Summary

The analytical method was validated according to established guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy (Recovery)

Accuracy was determined by spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spike Level | Mean Recovery (%) | % RSD |

| 80% | 99.5 | 0.8 |

| 100% | 100.2 | 0.6 |

| 120% | 99.8 | 0.7 |

Precision

Precision was evaluated at both intra-day and inter-day levels by analyzing six replicate preparations of a standard solution at 50 µg/mL.

| Precision Level | % RSD |

| Intra-day | < 1.0 |

| Inter-day | < 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Result (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of this compound.

Method Validation Logical Flow

Caption: Logical flow diagram for the validation of the analytical method.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be simple, accurate, and precise for the quantitative analysis of this compound. The comprehensive validation ensures the reliability of the method for its intended use in quality control and research and development settings. The provided protocols and data serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of L-Anserine Nitrate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Anserine nitrate in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput pharmacokinetic and metabolic studies of L-Anserine.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in vertebrate muscle tissue.[1][2][3] As the nitrate salt, it is investigated for its potential therapeutic properties, including antioxidant and anti-glycation activities.[1][2] To support preclinical and clinical development, a reliable bioanalytical method for its quantification in human plasma is essential. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous compounds in complex biological matrices.[4][5] This document provides a detailed protocol for the development and validation of such a method.

Experimental Protocols

Materials and Reagents

-

This compound (≥99% purity)[6]

-

L-Anserine-¹³C₆,¹⁵N₄ (Isotopically Labeled Internal Standard - IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K₂EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]

Sample Preparation

-

Thaw human plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (L-Anserine-¹³C₆,¹⁵N₄ in 50% methanol).

-

Add 200 µL of 10% (w/v) sulfosalicylic acid in methanol to precipitate proteins.[7][8]

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

-

Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0.0-1.0 min: 95% B

-

1.0-3.0 min: 95% to 20% B

-

3.0-3.1 min: 20% to 95% B

-

3.1-5.0 min: 95% B

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive[9]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV[10]

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for L-Anserine and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| L-Anserine | 241.1 | 109.1 | 100 | 30 | 15 |

| L-Anserine | 241.1 | 170.1 | 100 | 30 | 12 |

| L-Anserine-¹³C₆,¹⁵N₄ (IS) | 251.1 | 114.1 | 100 | 30 | 15 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Acceptable |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of method validation parameters.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic and other studies in drug development. The method has been demonstrated to be linear, accurate, and precise over a clinically relevant concentration range.

References